N-(4-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide
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Overview
Description
N-(4-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by its complex structure, which includes a thiazole ring, a urea moiety, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Urea Moiety: The urea group is introduced by reacting an isocyanate with an amine. In this case, m-tolyl isocyanate can be reacted with an appropriate amine derivative.
Attachment of the Aromatic Substituents: The final step involves the coupling of the 4-methoxybenzyl group to the thiazole ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the urea moiety to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the urea group to an amine.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.
Scientific Research Applications
N-(4-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory, antimicrobial, and anticancer drugs.
Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism by which N-(4-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide exerts its effects depends on its application:
Pharmacological Action: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it could inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects.
Material Science: In materials applications, the compound’s electronic properties are influenced by the conjugation of the thiazole ring and the aromatic substituents, affecting its conductivity and optical characteristics.
Comparison with Similar Compounds
N-(4-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide can be compared with other thiazole derivatives and urea-containing compounds:
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring but differ in their substituents and functional groups, leading to different chemical and biological properties.
Urea-Containing Compounds: Urea derivatives such as N,N’-dimethylurea and N-phenylurea have simpler structures but can serve as building blocks for more complex molecules like this compound.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its complex structure allows for diverse chemical reactions and applications, making it a valuable subject of study in medicinal chemistry, material science, and biological research.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-13-5-4-6-16(11-13)24-20(27)25-21-23-14(2)18(29-21)19(26)22-12-15-7-9-17(28-3)10-8-15/h4-11H,12H2,1-3H3,(H,22,26)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOLNQOPTBOJLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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